1,3-Dihydroisobenzofuran-5-amine
Overview
Description
1,3-Dihydroisobenzofuran-5-amine, also known as 1,3-dihydro-2-benzofuran-5-amine, is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
The synthesis of 1,3-Dihydroisobenzofuran-5-amine involves the reaction of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid with the appropriate primary amine in anhydrous acetic acid . The reaction of the substrate with 2-chloro-1-methylpyridinium iodide (CMPI) then forms the respective pyrazole esters .
Molecular Structure Analysis
The InChI code for 1,3-Dihydroisobenzofuran-5-amine is 1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.
Chemical Reactions Analysis
Amines, such as 1,3-Dihydroisobenzofuran-5-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields.
Physical And Chemical Properties Analysis
1,3-Dihydroisobenzofuran-5-amine is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .
Scientific Research Applications
- Application : This compound might be involved in the synthesis of azacycles, which are important structural scaffolds of many organic compounds found in pharmaceuticals, materials, agrochemicals, and biological processes .
Organic Chemistry
Synthetic Routes to Azacycles
Nickel-Catalyzed Hydrogenative Coupling
- Application : This compound might be used in the total synthesis of natural products containing benzofuran rings .
- Application : Given its potential use in the synthesis of azacycles and natural products, this compound might also find applications in the pharmaceutical industry .
Natural Product Synthesis
Pharmaceuticals
Materials Science
Safety And Hazards
1,3-Dihydroisobenzofuran-5-amine is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
Dihydroisobenzofuran derivatives, such as 1,3-Dihydroisobenzofuran-5-amine, are being studied for their potential as radical scavengers . They are also being explored for their potential in the synthesis of diverse isobenzofuranone and isoindolobenzoxazinone derivatives . These studies could lead to the development of new pharmaceuticals and biologically active compounds.
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULNTLNUHOMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498519 | |
Record name | 1,3-Dihydro-2-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroisobenzofuran-5-amine | |
CAS RN |
61964-08-7 | |
Record name | 1,3-Dihydro-2-benzofuran-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-2-benzofuran-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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